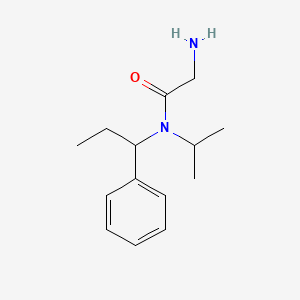

2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide

Description

2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide is a tertiary acetamide derivative characterized by a central acetamide backbone substituted with an isopropyl group and a 1-phenyl-propyl moiety. This compound is of interest in medicinal chemistry due to the versatility of acetamide derivatives in modulating enzyme activity or receptor binding, though specific applications for this molecule remain understudied in publicly available literature .

Properties

IUPAC Name |

2-amino-N-(1-phenylpropyl)-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-4-13(12-8-6-5-7-9-12)16(11(2)3)14(17)10-15/h5-9,11,13H,4,10,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGVNVWOAJDIMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)N(C(C)C)C(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminoacetamide, isopropylamine, and 1-phenyl-1-propanol.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like ethanol or methanol. The reaction mixture is heated to a specific temperature, usually around 60-80°C, to facilitate the formation of the desired product.

Catalysts: Catalysts such as palladium on carbon (Pd/C) or other suitable catalysts may be used to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

Batch or Continuous Reactors: Depending on the scale of production, batch or continuous reactors are used to carry out the synthesis.

Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the final compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

Chemistry

The compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structural features allow for the development of various derivatives, which can be utilized in different chemical reactions and pathways.

Biology

Research indicates that 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide may influence cellular processes and enzyme interactions. Studies are ongoing to evaluate its biological activities, particularly its potential effects on metabolic pathways and cellular signaling.

Medicine

The compound is under investigation for therapeutic applications, including its role in drug development targeting various diseases. Its potential to modulate biological systems makes it a candidate for further exploration in pharmacology.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and as an intermediate in synthesizing other compounds, making it valuable for commercial chemical processes.

Recent studies have highlighted the biological activity of this compound, particularly its antimicrobial properties. For example:

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Pseudomonas aeruginosa | 32 µg/mL |

| This compound | Bacillus sp. | 16 µg/mL |

These findings indicate that modifications to the amine group can enhance antimicrobial efficacy against specific bacterial strains.

Antimicrobial Efficacy

A study assessed the antimicrobial activity of this compound against various bacterial strains. The results demonstrated a dose-dependent response, with notable effectiveness against gram-negative bacteria such as Pseudomonas aeruginosa. The presence of the isopropyl group was found to be critical for enhancing this activity.

In Vivo Studies

In animal models, the compound showed a significant reduction in bacterial load in infected tissues when administered at therapeutic doses. These results support its potential as an effective antimicrobial agent and highlight its relevance in clinical settings.

Applications in Medicine

Beyond its antimicrobial properties, ongoing research is exploring additional therapeutic effects of this compound. Its ability to modulate various biological pathways positions it as a promising candidate for drug development aimed at treating multiple diseases. Further studies are needed to elucidate its full therapeutic potential and mechanisms of action in clinical applications.

Mechanism of Action

The mechanism of action of 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Receptors: It may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to changes in metabolic pathways.

Gene Expression: It may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Substituent Variations in N-Alkyl/Aryl Groups

The compound’s uniqueness lies in its N-isopropyl and N-(1-phenyl-propyl) substituents. Key comparisons include:

Key Observations :

- Lipophilicity : The phenyl-propyl group in the target compound confers greater hydrophobicity compared to analogs with pyrrolidine or piperidine rings, which may limit its bioavailability but enhance membrane permeability .

- Stereochemical Influence : Unlike derivatives with stereospecific pyrrolidine substituents (e.g., (R)- or (S)-configured), the target compound lacks chiral centers in its N-substituents, simplifying synthetic routes but reducing selectivity in enantiomer-sensitive applications .

Physicochemical and Spectral Properties

Limited experimental data for this compound are available in public databases. However, inferences can be drawn from structurally related compounds:

- Melting Point: Piperidine- and pyrrolidine-containing analogs (e.g., 2-Amino-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide) exhibit melting points between 120–150°C due to hydrogen bonding, whereas the target compound’s melting point is likely higher (>150°C) due to aromatic stacking .

- NMR Signatures : The phenyl group in the target compound would produce distinct aromatic proton signals (δ 7.2–7.5 ppm) absent in aliphatic analogs. The isopropyl group would show a characteristic triplet near δ 1.0–1.2 ppm .

Biological Activity

2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of Biological Activity

The compound has been studied for various biological activities, particularly its interactions with cellular processes and enzymes. Its potential therapeutic applications are being explored in the context of drug development for multiple diseases.

Mechanisms of Action:

- Receptor Binding: The compound may bind to specific receptors on cell surfaces, initiating intracellular signaling cascades.

- Enzyme Inhibition: It may inhibit certain enzymes, altering metabolic pathways.

- Gene Expression Modulation: The compound could influence gene expression by interacting with transcription factors or regulatory proteins.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, a study evaluating various derivatives showed significant antibacterial activity against strains such as Pseudomonas aeruginosa and Bacillus sp. The structure-activity relationship indicated that modifications to the amine group enhanced antimicrobial efficacy .

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Pseudomonas aeruginosa | 32 µg/mL |

| This compound | Bacillus sp. | 16 µg/mL |

Case Studies

-

Case Study on Antimicrobial Efficacy:

A study tested the compound against a panel of bacterial strains and found that it exhibited a dose-dependent response. The presence of the isopropyl group was crucial for enhancing its activity against gram-negative bacteria . -

In Vivo Studies:

In animal models, the compound demonstrated significant reduction in bacterial load in infected tissues when administered at therapeutic doses, further supporting its potential as an antimicrobial agent .

Applications in Medicine

The compound is under investigation for its potential therapeutic effects beyond antimicrobial activity:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide, and how can reaction conditions be optimized to improve yield and purity?

- Methodology : A common approach involves condensation of isopropylamine with a pre-functionalized phenylpropyl acetic acid derivative. Key steps include:

- Using coupling agents (e.g., EDC/HOBt) to activate the carboxylic acid group for amide bond formation.

- Reaction optimization via temperature control (e.g., 0–5°C to minimize side reactions) and solvent selection (e.g., DCM or THF for solubility).

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product .

Q. What spectroscopic techniques are essential for structural confirmation of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify backbone structure and substituent positions (e.g., distinguishing isopropyl and phenylpropyl groups).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula and detect isotopic patterns.

- Infrared (IR) Spectroscopy : Identify characteristic peaks (e.g., amide C=O stretch at ~1650 cm) .

Q. What are the recommended storage conditions and stability considerations for this compound?

- Store as a crystalline solid at -20°C under inert atmosphere (argon) to prevent hydrolysis of the amide bond. Stability ≥5 years when protected from light and moisture .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across studies?

- Methodology :

- Variable Standardization : Control assay conditions (e.g., pH, temperature, solvent concentration) to minimize variability.

- Dose-Response Validation : Use orthogonal assays (e.g., enzyme inhibition and cell viability tests) to confirm activity.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile conflicting data, accounting for differences in experimental design .

Q. What computational strategies can predict the binding affinity of this compound to target receptors?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with receptors (e.g., opioid or enzyme targets).

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time (e.g., GROMACS for trajectory analysis).

- Quantitative Structure-Activity Relationship (QSAR) : Train models using descriptors like logP and topological polar surface area .

Q. How can design of experiments (DoE) optimize synthetic pathways for stereochemical purity?

- Methodology :

- Factorial Design : Screen variables (e.g., catalyst loading, solvent polarity) to identify critical factors affecting enantiomeric excess.

- Response Surface Methodology (RSM) : Model interactions between parameters (e.g., temperature vs. reaction time) to maximize yield and minimize by-products.

- Validation : Confirm optimized conditions with ≥3 independent replicates .

Q. What advanced techniques characterize degradation products under stress conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, or acidic/alkaline conditions.

- LC-MS/MS : Identify degradation products via fragmentation patterns.

- X-ray Crystallography : Resolve structural changes in degraded samples .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in polar vs. non-polar solvents?

- Methodology :

- Solubility Parameter Analysis : Calculate Hansen solubility parameters (δ) to predict solvent compatibility.

- Experimental Re-evaluation : Use standardized protocols (e.g., shake-flask method) to measure solubility in DMSO, water, and ethanol.

- Thermodynamic Profiling : Assess temperature-dependent solubility to identify outliers .

Q. What strategies validate the compound’s proposed metabolic pathways in vitro?

- Methodology :

- Hepatocyte Incubation : Use primary hepatocytes or microsomes to track metabolite formation.

- Isotope Labeling : Incorporate C or C labels to trace biotransformation pathways.

- High-Resolution Mass Spectrometry (HRMS) : Detect and quantify phase I/II metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.